1-Sec-butoxy-1-oxopropan-2-yl laurate

Description

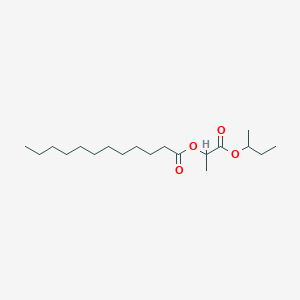

1-Sec-butoxy-1-oxopropan-2-yl laurate (IUPAC name: 1-[2-(2-butoxyethoxy)ethoxy]-1-oxopropan-2-yl laurate) is a synthetic ester compound derived from lauric acid (dodecanoic acid) and a branched alkoxy-oxo-propanol moiety. Its molecular formula is C23H44O6, with an average molecular mass of 416.599 g/mol and a monoisotopic mass of 416.313789 g/mol . The compound features a laurate chain (12-carbon saturated acyl group) esterified to a complex ether-oxo-propyl backbone, contributing to its amphiphilic properties. This structural configuration enhances its solubility in both hydrophobic and hydrophilic environments, making it relevant for applications in surfactants, polymer blends, and biocatalysis.

Properties

IUPAC Name |

(1-butan-2-yloxy-1-oxopropan-2-yl) dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O4/c1-5-7-8-9-10-11-12-13-14-15-18(20)23-17(4)19(21)22-16(3)6-2/h16-17H,5-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVZTXIQRRPMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80968215 | |

| Record name | 1-[(Butan-2-yl)oxy]-1-oxopropan-2-yl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5349-70-2 | |

| Record name | NSC1276 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[(Butan-2-yl)oxy]-1-oxopropan-2-yl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of the Sec-butoxy-1-oxopropan-2-yl Intermediate

This intermediate can be prepared by the nucleophilic substitution or transesterification involving sec-butanol and hydroxypropanoic acid derivatives. Typical conditions include:

- Use of protecting groups if necessary to prevent side reactions

- Catalysis by acid or base catalysts such as sulfuric acid or sodium hydroxide

- Controlled temperature to favor selective ester formation

Activation of Lauric Acid

Lauric acid is often activated to increase reactivity for esterification:

- Conversion to lauroyl chloride using thionyl chloride or oxalyl chloride under anhydrous conditions

- Alternatively, use of coupling agents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) for mild esterification

Esterification Reaction

The esterification of sec-butoxy-1-oxopropan-2-yl intermediate with lauric acid or lauroyl chloride is conducted typically under:

- Anhydrous conditions to prevent hydrolysis

- Use of solvents such as dichloromethane, tetrahydrofuran, or ethyl acetate

- Catalysts like DMAP (4-dimethylaminopyridine) to enhance reaction rate and yield

- Temperature control ranging from 0 °C to reflux depending on reagents

Purification

- Work-up involves aqueous washes to remove inorganic salts and by-products

- Purification by column chromatography on silica gel using hexane/ethyl acetate gradients or vacuum distillation under reduced pressure

- Final product characterization by NMR, GC-MS, and IR spectroscopy

Data Table: Typical Reaction Conditions and Yields for Related Ester Syntheses

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Sec-butoxy intermediate synthesis | sec-butanol, hydroxypropanoic acid, acid catalyst | Methanol or THF | 25–60 °C | 4–16 hours | 80–90 | Acid catalysis, removal of water needed |

| Lauric acid activation | Lauric acid, thionyl chloride | DCM or toluene | 0–25 °C | 1–3 hours | 85–95 | Anhydrous, inert atmosphere |

| Esterification | Sec-butoxy intermediate + lauroyl chloride, DMAP | DCM or ethyl acetate | 0–40 °C | 2–6 hours | 75–90 | Stirring under inert gas |

| Purification | Silica gel chromatography or vacuum distillation | Hexane/ethyl acetate | Ambient to 40 °C | — | — | Confirm purity by NMR, GC-MS |

Research Findings and Notes on Reaction Optimization

- Catalyst Selection: DMAP is preferred for its nucleophilic catalysis, providing higher yields and milder conditions compared to sulfuric acid or other mineral acids.

- Solvent Effects: Dichloromethane and tetrahydrofuran are commonly used due to their ability to dissolve both reactants and facilitate easy separation of by-products.

- Temperature Control: Lower temperatures (0–5 °C) minimize side reactions such as hydrolysis or over-acylation, improving selectivity.

- Purification: Flash chromatography on silica gel with gradual polarity increase ensures removal of unreacted starting materials and side products.

- Scale-up Considerations: Using lauroyl chloride avoids the need for coupling agents, simplifying the process for industrial scale.

Chemical Reactions Analysis

1-Sec-butoxy-1-oxopropan-2-yl laurate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids and ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can convert the ester group to alcohols using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Scientific Research Applications

1-Sec-butoxy-1-oxopropan-2-yl laurate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

Mechanism of Action

The mechanism of action of 1-Sec-butoxy-1-oxopropan-2-yl laurate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to modify the chemical environment and interact with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid

- Structure: Contains a laurate (dodecanoyl) chain esterified to a branched pentanoic acid backbone with additional isobutyryl and methyl groups.

- Key Differences: The presence of a carboxylic acid group (-COOH) instead of an ether-oxo-propyl chain in 1-sec-butoxy-1-oxopropan-2-yl laurate. Higher polarity due to the carboxylic acid, reducing its compatibility with nonpolar matrices.

- Functional Properties :

- Demonstrates antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via membrane disruption, attributed to the laurate chain’s hydrophobic interaction with bacterial lipids .

- In contrast, this compound lacks inherent antimicrobial activity but shows superior surfactant properties due to its balanced hydrophilic-lipophilic structure .

D-Glucose laurate monoester

- Structure: A monosaccharide ester where lauric acid is esterified to the hydroxyl group of D-glucose.

- Key Differences :

- Functional Properties :

Starch laurate (degree of substitution = 0.3)

- Structure : A polysaccharide derivative where laurate groups are grafted onto starch via ester bonds.

- Key Differences :

- High molecular weight polymer vs. the small-molecule structure of this compound.

- Degree of substitution (DS = 0.3) indicates low laurate content per glucose unit.

- Functional Properties :

1-Butoxy-1-oxopropan-2-yl butanoate

- Structure: A structural analog with a butanoate (C4) chain instead of laurate (C12).

- Key Differences :

Data Table: Comparative Analysis

| Property | This compound | 3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid | D-Glucose laurate monoester | Starch laurate (DS = 0.3) | 1-Butoxy-1-oxopropan-2-yl butanoate |

|---|---|---|---|---|---|

| Molecular formula | C23H44O6 | C21H38O6 | C18H34O7 | (C6H10O5)n + laurate | C11H20O4 |

| Molecular weight (g/mol) | 416.599 | 386.53 | 362.46 | >10,000 | 244.3 |

| Key functional groups | Ether, ester, branched alkoxy | Carboxylic acid, ester, branched alkyl | Ester, hydroxyl | Hydroxyl, ester | Ester, ether |

| Primary applications | Surfactants, polymer blends | Antibacterial agents | Food emulsifiers | Biodegradable films | Solvents, plasticizers |

| Thermal stability | High (>150°C) | Moderate (~100°C) | Low (<80°C) | Moderate (~120°C) | Low (<60°C) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.